molecular formula C26H41N5O5S B14799853 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B14799853
M. Wt: 535.7 g/mol
InChI Key: BBIYBHAJYBWYGM-UHFFFAOYSA-N
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Description

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound known for its pharmacological properties. It belongs to the class of pyrrolopyrimidines and is primarily recognized for its role as a phosphodiesterase type 5 inhibitor, which is used in the treatment of erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps. One of the key steps includes the condensation of a pyrrolopyrimidine core with a sulfonylated piperazine derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The final product is often purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of pyrrolopyrimidine derivatives.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of erectile dysfunction due to its role as a phosphodiesterase type 5 inhibitor.

    Industry: Employed in the development of pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific chemical structure, which provides a balance between potency and selectivity for phosphodiesterase type 5. This balance results in fewer side effects and a more favorable pharmacokinetic profile .

Properties

Molecular Formula

C26H41N5O5S

Molecular Weight

535.7 g/mol

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H41N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,23-25,27,32H,4-7,10-16H2,1-3H3,(H,28,33)

InChI Key

BBIYBHAJYBWYGM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C2C1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Origin of Product

United States

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